molecular formula C14H12N2O B1621545 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile CAS No. 904817-08-9

2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile

Cat. No.: B1621545
CAS No.: 904817-08-9
M. Wt: 224.26 g/mol
InChI Key: KDZOTVHBVVFYNK-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile is an organic compound that features both hydroxy and phenylamino functional groups attached to an acetonitrile backbone

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials. Their ability to undergo various chemical transformations makes them valuable in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile typically involves the reaction of 3-hydroxybenzaldehyde with phenylamine in the presence of a cyanide source. Common reagents for this reaction include sodium cyanide or potassium cyanide, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(3-Hydroxyphenyl)-2-(phenylamino)acetone.

    Reduction: 2-(3-Hydroxyphenyl)-2-(phenylamino)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and phenylamino groups could participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile
  • 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile
  • 2-(3-Hydroxyphenyl)-2-(phenylamino)propionitrile

Uniqueness

2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile is unique due to the specific positioning of its hydroxy and phenylamino groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic applications or as a lead compound in drug discovery.

Properties

IUPAC Name

2-anilino-2-(3-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-10-14(11-5-4-8-13(17)9-11)16-12-6-2-1-3-7-12/h1-9,14,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOTVHBVVFYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378089
Record name Anilino(3-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-08-9
Record name Anilino(3-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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